(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a benzo[b]thiophene moiety linked to a vinyl group, which is further connected to a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of benzo[b]thiophene derivatives with vinyl boronates. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the benzo[b]thiophene and the vinyl group . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is typical.
Substitution: Bis(pinacolato)diboron and a palladium catalyst are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Aryl boronates.
Scientific Research Applications
(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action for (E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and cross-coupling . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: Another boron reagent commonly used in borylation reactions.
4,4’-Difluorobenzophenone: An organic compound with different functional groups but used in similar synthetic applications.
Uniqueness
(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the benzo[b]thiophene moiety, which imparts specific electronic and steric properties that can influence its reactivity and applications in organic synthesis and materials science.
Properties
Molecular Formula |
C16H19BO2S |
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Molecular Weight |
286.2 g/mol |
IUPAC Name |
2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)10-9-13-11-12-7-5-6-8-14(12)20-13/h5-11H,1-4H3/b10-9+ |
InChI Key |
DKVLWZBMEFQNEM-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC3=CC=CC=C3S2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
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